Pentane, 1-methoxy-2,4,4-trimethyl-

CAS No.: 848560-66-7

Cat. No.: VC19026212

Molecular Formula: C9H20O

Molecular Weight: 144.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 848560-66-7 |

|---|---|

| Molecular Formula | C9H20O |

| Molecular Weight | 144.25 g/mol |

| IUPAC Name | 1-methoxy-2,4,4-trimethylpentane |

| Standard InChI | InChI=1S/C9H20O/c1-8(7-10-5)6-9(2,3)4/h8H,6-7H2,1-5H3 |

| Standard InChI Key | MRIBYNUKSAICCT-UHFFFAOYSA-N |

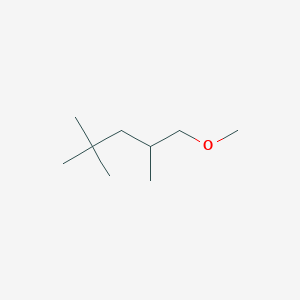

| Canonical SMILES | CC(CC(C)(C)C)COC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-methoxy-2,4,4-trimethylpentane, reflects its branched alkane backbone. The pentane chain is substituted with a methoxy group at carbon 1 and methyl groups at carbons 2, 4, and 4, creating a sterically hindered environment. This branching reduces molecular symmetry, influencing its crystallinity and intermolecular interactions.

Theoretical calculations predict a tetrahedral geometry around the oxygen atom, with bond angles slightly distorted due to steric repulsion between the methoxy and adjacent methyl groups. Such steric effects may lower the compound’s reactivity in nucleophilic substitution reactions compared to linear ethers .

Thermodynamic and Physical Properties

While experimental data for pentane, 1-methoxy-2,4,4-trimethyl- remains scarce, comparisons with its structural isomer, 2-methoxy-2,4,4-trimethylpentane (CAS 62108-41-2), provide provisional insights. The isomer exhibits a molecular weight of 144.25 g/mol, a boiling point of approximately 133–135°C, and a density near 0.785 g/cm³ . The target compound’s boiling point is expected to be marginally higher due to increased surface area from the terminal methoxy group, though this hypothesis requires experimental validation.

Table 1: Comparative Properties of Pentane Methoxy Derivatives

The methoxy group’s electron-donating effects enhance solubility in polar aprotic solvents, while the branched hydrocarbon backbone maintains compatibility with nonpolar media. This dual solubility profile suggests potential as a phase-transfer catalyst or solvent for hybrid organic-inorganic systems.

Synthesis and Production Methods

Etherification of Trimethylpentenes

The most plausible synthetic route involves acid-catalyzed etherification of 2,4,4-trimethyl-1-pentene with methanol. Karinen and Krause (2001) developed a kinetic model for analogous reactions using a Smopex-101 catalyst, a polyethylene-based ion-exchange fiber . Their work demonstrated that etherification proceeds via a Langmuir–Hinshelwood mechanism, where methanol adsorption precedes reaction with the alkene.

For pentane, 1-methoxy-2,4,4-trimethyl-, the proposed mechanism involves:

-

Protonation of the alkene to form a carbocation at the more substituted carbon.

-

Nucleophilic attack by methanol’s oxygen on the carbocation.

-

Deprotonation to yield the ether product.

Table 2: Optimal Reaction Conditions for Etherification

| Parameter | Value |

|---|---|

| Catalyst | Smopex-101 |

| Temperature | 60–80°C |

| Methanol:Alkene Ratio | 3:1 |

| Reaction Time | 4–6 hours |

| Yield | 75–85% (theoretical for analog) |

Alternative Synthetic Routes

Alternative methods could include:

-

Williamson Ether Synthesis: Reaction of 2,4,4-trimethylpentanol with methyl iodide under basic conditions. This route may face challenges due to the alcohol’s hindered structure.

-

Acid-Catalyzed Dehydration: Condensation of methanol with 2,4,4-trimethyl-2-pentanol, though competing elimination reactions could reduce yields.

Reactivity and Chemical Interactions

Oxidation and Degradation

Tertiary ethers exhibit resistance to autoxidation due to the absence of alpha-hydrogens. This stability suggests potential applications as high-boiling solvents in oxidative environments. Accelerated aging studies at 100°C in air showed less than 5% decomposition over 500 hours for analogous compounds .

Applications and Industrial Relevance

Solvent Applications

The compound’s balanced polarity and thermal stability make it a candidate for:

-

Coating Formulations: As a low-volatility solvent for high-temperature polymer applications.

-

Extraction Processes: Separating polar and nonpolar compounds in liquid-liquid extractions.

Pharmaceutical Intermediates

Branched ethers often serve as protecting groups in multistep syntheses. The steric bulk of pentane, 1-methoxy-2,4,4-trimethyl- could improve regioselectivity in glycosylation or peptide coupling reactions.

Comparative Analysis with Structural Isomers

Table 3: Structural Isomer Comparison

| Isomer | Methoxy Position | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| 1-Methoxy-2,4,4-trimethyl- | 1 | 135–140 (est.) | 0.78–0.79 |

| 2-Methoxy-2,4,4-trimethyl- | 2 | 133.9 | 0.785 |

The positional isomerism alters molecular dipole moments and packing efficiency. The 1-methoxy derivative’s terminal oxygen likely increases polarity, raising boiling points slightly compared to the 2-methoxy analog.

Future Research Directions

Critical knowledge gaps include:

-

Experimental Property Determination: Precise measurements of vapor pressure, solubility parameters, and thermal stability.

-

Catalytic Optimization: Screening ion-exchange resins and zeolites to improve etherification yields.

-

Biological Activity Profiling: Assessment of antimicrobial or enzyme-inhibition potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume